1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene

Catalog No.
S3403000
CAS No.
207612-71-3
M.F
C22H15B
M. Wt
359.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene

CAS Number

207612-71-3

Product Name

1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene

IUPAC Name

1-[4-(4-bromophenyl)phenyl]naphthalene

Molecular Formula

C22H15B

Molecular Weight

359.3 g/mol

InChI

InChI=1S/C22H15Br/c23-20-14-12-17(13-15-20)16-8-10-19(11-9-16)22-7-3-5-18-4-1-2-6-21(18)22/h1-15H

InChI Key

XCGVNJBBWRPIPZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=CC=C(C=C4)Br

While several chemical suppliers offer the compound, the product descriptions primarily focus on its purchase details and safety information, not its research applications [, ]. Additionally, searching scientific databases like PubChem and Google Scholar does not yield any significant research publications directly exploring this specific molecule.

Further Exploration:

It is possible that 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene might be involved in ongoing research, but the details are not publicly available. If you have access to private scientific databases or collaborate with researchers in relevant fields, they might have more specific information about its potential applications.

Future Research Directions:

Given the structural features of 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene, which combines a naphthalene group with a biphenyl group and a bromine atom, it could potentially be investigated in various research areas, such as:

  • Organic synthesis: As a building block for the synthesis of more complex organic molecules with desired properties [].
  • Material science: For its potential role in developing novel materials with specific electronic or optical properties [].
  • Medicinal chemistry: As a starting point for the design and development of new drugs or therapeutic agents [].

1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene is an organic compound characterized by its biphenyl and naphthalene moieties. Its molecular formula is C22H17BrC_{22}H_{17}Br, and it features a bromine substituent at the para position of the biphenyl group. The compound exhibits a complex structure that allows for various interactions in chemical and biological systems, making it of interest in fields such as organic chemistry and medicinal chemistry.

The presence of the bromine atom in 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene significantly influences its reactivity. Key reactions include:

  • Electrophilic Substitution: The bromine atom can act as a leaving group, facilitating further substitutions on the aromatic rings.
  • Nucleophilic Aromatic Substitution: Under specific conditions, nucleophiles can replace the bromine atom.
  • Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions to form more complex structures, often utilized in synthesizing pharmaceuticals and materials .

Research indicates that compounds related to 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene exhibit various biological activities. Some studies have suggested potential anti-cancer properties due to their ability to interact with biological targets such as proteins involved in cell signaling pathways. The compound's structural characteristics may also allow it to function as a fluorescent probe in biological assays .

The synthesis of 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene can be achieved through several methods:

  • Stevens Rearrangement: A notable method involves the Stevens rearrangement of aminium salts. This process utilizes specific precursors to yield the desired product via a domino reaction that includes β-elimination and electrocyclic reactions .
  • Cross-Coupling Techniques: Another approach involves the use of palladium-catalyzed coupling reactions between appropriate aryl halides and naphthalene derivatives, which allows for selective formation of biphenyl structures.

This compound has several applications across different fields:

  • Material Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
  • Pharmaceuticals: Its derivatives are investigated for potential therapeutic applications, particularly in oncology.
  • Fluorescent Probes: The unique structure makes it suitable for use as a fluorescent probe in biochemical assays .

Studies focusing on the interactions of 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene with biological molecules have shown promising results. For instance:

  • Protein Binding Studies: The compound has been evaluated for its ability to bind with specific proteins involved in cancer pathways, suggesting a mechanism for its potential anti-cancer activity.
  • Fluorescence Quenching Experiments: These studies demonstrate how the compound can be used to monitor interactions in cellular environments, providing insights into its utility as a probe .

Several compounds share structural similarities with 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthaleneSimilar biphenyl and naphthalene structureDifferent substitution pattern on naphthalene
3-(4'-Bromo-[1,1'-biphenyl]-4-yl)-naphthalenolHydroxyl group additionExhibits different solubility and reactivity
3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenolTetrahydro derivativeIncreased hydrophobicity and potential biological activity

These compounds highlight the versatility of biphenyl and naphthalene derivatives while showcasing how slight modifications can lead to significant differences in properties and applications.

XLogP3

7.1

Dates

Last modified: 04-14-2024

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